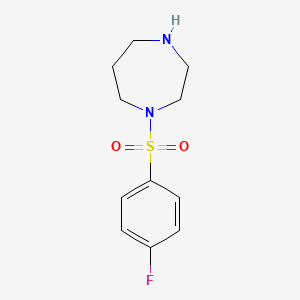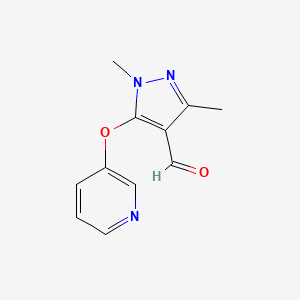
2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a tolyl group, an imidazole ring, a piperazine ring, and a chromen-4-one group. The tolyl group is a functional group related to toluene and is commonly found in the structure of diverse chemical compounds . The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms. Chromen-4-one is a chemical compound consisting of a benzopyran ring system with a ketone functional group on the 4-position.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The tolyl group is considered nonpolar and hydrophobic, and tolyl sulfonates are excellent leaving groups in nucleophilic substitutions . The imidazole ring can act as a base, while the piperazine ring can act as a bidentate ligand in coordination chemistry.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the tolyl group could make the compound relatively nonpolar and hydrophobic .Applications De Recherche Scientifique
Antibacterial and Antioxidant Activities
Compounds with a chromene core have been synthesized and evaluated for their potential antibacterial and antioxidant activities. For example, derivatives of 4-hydroxy coumarin have shown significant activity against bacteria like Escherichia coli and Pseudomonas aeruginosa. Additionally, these compounds exhibited varying degrees of antioxidant activities, with some derivatives outperforming known antioxidants like trolox. This suggests a promising class of compounds for further exploration in antibacterial and antioxidant therapies (Al-ayed, 2011).
Antitumor Activity
Research on chromeno[4,3-b]pyridine derivatives, which share structural features with the compound of interest, revealed their potential in breast cancer treatment. Computational and docking studies highlighted specific derivatives with high activity against the MCF-7 breast cancer cell line. This indicates the role of such compounds in developing novel antitumor agents (Abd El Ghani, Elmorsy, Ibrahim, 2022).
Synthesis and Characterization
Various studies have focused on the synthesis of novel compounds incorporating the chromene and piperazine moieties, indicating a broad interest in their potential applications. These efforts include the synthesis of bis(chromenes) and derivatives that incorporate the piperazine unit, highlighting the versatility and potential pharmacological importance of these chemical structures (Mekky, Sanad, 2019).
Molecular Docking and ADME Analysis
The computational analysis of chromenopyridine derivatives for ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their binding affinities through molecular docking studies have paved the way for identifying compounds with potential anticancer activities. This computational approach helps in predicting the efficacy and pharmacokinetic properties of new compounds before proceeding to in-vivo or in-vitro testing (Abd El Ghani, Elmorsy, Ibrahim, 2022).
Propriétés
IUPAC Name |
2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazine-1-carbonyl]chromen-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3.ClH/c1-17-6-8-18(9-7-17)28-11-10-25-24(28)27-14-12-26(13-15-27)23(30)22-16-20(29)19-4-2-3-5-21(19)31-22;/h2-11,16H,12-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFAULQAGPWQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-{[3-(4-fluorobenzamido)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2841243.png)
![Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate](/img/structure/B2841246.png)
![N-(2-chlorobenzyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2841247.png)
![Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2841248.png)

![2-bromo-5-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2841251.png)
![2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2841253.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide](/img/structure/B2841255.png)


![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2841258.png)
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,2-dimethylpropanamide](/img/structure/B2841261.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2841263.png)